methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a morpholine ring, a chromeno[2,3-c]pyrrole core, and a benzoate ester group
Preparation Methods
The synthesis of methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anticancer, antiviral, or anti-inflammatory activities.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for the development of new chemical entities.
Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities
Coumarin Derivatives: These compounds also contain a chromene core and are known for their diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-16-3-8-20-19(15-16)23(29)21-22(17-4-6-18(7-5-17)26(31)32-2)28(25(30)24(21)34-20)10-9-27-11-13-33-14-12-27/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLABOXNFSMIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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